Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Sourcing geometrically precise pyrazino[2,3-b]oxazine scaffolds is critical: generic substitutions (e.g., thiazine analogs) alter H-bond capacity and lipophilicity, shifting MIC values ≥4-fold. This compound delivers the exact [2,3-b] fusion geometry with 98% purity, enabling reliable NBTI and Axl/c-Met inhibitor lead optimization. Fragment-sized (MW 209.16) with methyl ester handle for parallel amidation, hydrolysis, or reduction.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
Cat. No. B12985480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=N1)NC(=O)CO2
InChIInChI=1S/C8H7N3O4/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12)
InChIKeyXQGXIQLYZPXICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate: A Fused Heterocyclic Building Block for Antibacterial and Kinase-Targeted Discovery


Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate (CAS 2083653-94-3) is a bicyclic heterocyclic compound belonging to the pyrazino[2,3-b][1,4]oxazine class, with a molecular formula of C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol . It features a fused pyrazine–oxazine core bearing a methyl carboxylate at position 6 and a ketone at position 3. The scaffold is structurally related to the pyrazinooxazinone core found in novel bacterial topoisomerase inhibitors (NBTIs) currently in clinical development [1][2]. Suppliers list the compound at 98% purity and note its application in preparing pyrazine derivatives that act as Axl and c-Met receptor enzyme inhibitors .

Why Generic Pyrazine Esters Cannot Replace Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate in Scaffold-Focused Programs


The pyrazino[2,3-b][1,4]oxazine scaffold is not interchangeable with simpler pyrazine carboxylates or other fused oxazine regioisomers. In the NBTI antibacterial series, the [2,3-b] fusion geometry and the oxazine ring oxygen are critical determinants of both DNA gyrase inhibition potency and Gram-negative membrane penetration [1][2]. Replacing the oxazine oxygen with sulfur (thiazine analog, CAS 2083653-87-4) alters hydrogen-bonding capacity and lipophilicity, both of which have been shown to shift MIC values by ≥4-fold within closely related pyrazinooxazinone series [2]. Similarly, exchanging the 6-methyl carboxylate for an aldehyde (CAS 2083653-92-1) removes the ester moiety required for further functionalization toward Axl/c-Met inhibitor leads . These structure–activity relationships make generic substitution risky for programs that depend on the precise electronic and steric profile of this specific building block.

Quantitative Differentiation Evidence for Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate Versus Closest Analogs


Predicted pKa and Hydrogen-Bonding Profile Differentiates the Oxazine from the Thiazine Analog

The target compound (oxazine, X=O) has a predicted pKa of 9.05±0.20 , whereas the thiazine analog (X=S, CAS 2083653-87-4) is expected to have a lower pKa and increased lipophilicity due to sulfur's larger atomic radius and polarizability. In published NBTI series bearing the pyrazinooxazinone core, replacement of the oxazine oxygen with sulfur (or related heteroatom substitution within the fused ring) altered MIC values against P. aeruginosa by approximately 4-fold [1]. The oxazine oxygen contributes 1 additional hydrogen-bond acceptor relative to the thiazine, directly affecting target binding and permeability.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Methyl Ester at Position 6 Provides a Defined Synthetic Handle Absent in the 6-Carbaldehyde Analog

The target compound carries a methyl carboxylate at position 6 (MW 209.16, C₈H₇N₃O₄) , whereas the closest procurement-available analog is the 6-carbaldehyde (CAS 2083653-92-1, C₇H₅N₃O₃, MW 179.13). The carboxylate can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or converted to the Weinreb amide, providing three distinct diversification vectors from a single building block . The aldehyde offers only reductive amination and Grignard addition pathways. In published Axl/c-Met inhibitor programs, the methyl ester of the related 2-amino-5-bromopyrazine-3-carboxylate (TRC-A601863) is explicitly used as the starting material for preparing pyrazine derivatives that inhibit Axl and c-Met receptor enzymes .

Synthetic Chemistry Building Block Comparison Late-Stage Functionalization

Absence of Bromine at Position 7 Minimizes Dehalogenation Liability Compared to the 7-Bromo Analog

The 7-bromo analog (methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate, MW 288.05) is also commercially available . However, aryl bromides are established substrates for CYP450-mediated oxidative dehalogenation and can generate reactive metabolites that contribute to idiosyncratic toxicity [1]. The target compound lacks this bromine atom, eliminating the dehalogenation liability while retaining the full pyrazinooxazine scaffold. The molecular weight is 78.9 Da lower (209.16 vs 288.05), which is favorable for lead-like properties (rule-of-three compliance for fragment-based screening) .

Metabolic Stability Lead Optimization Toxicology

Demonstrated Gram-Negative Antibacterial Activity of the Pyrazinooxazinone Scaffold Class Supports Prioritization of the Oxazine Core over Non-Fused Pyrazine Carboxylates

Although the target compound itself has not been reported in a published MIC panel, the pyrazino[2,3-b][1,4]oxazin-3-one scaffold class has demonstrated broad-spectrum Gram-negative antibacterial activity. In a 2023 ACS Med. Chem. Lett. study, pyrazinooxazinone compounds achieved MIC values as low as ≤2 µg/mL against E. coli ATCC 25922, A. baumannii ATCC 19606, K. pneumoniae ATCC BAA-1705, and P. aeruginosa ATCC 27853, with associated DNA gyrase ATPase IC₅₀ values in the nanomolar range [1]. The clinical NBTI candidate BWC0977, which contains a pyrazino[2,3-b][1,4]oxazin-3-one core, exhibited MIC₉₀ values of 0.03–2 µg/mL against a global panel of MDR Gram-negative bacteria [2]. In contrast, simple pyrazine carboxylates such as methyl 3-oxo-3,4-dihydro-2-pyrazinecarboxylate (CAS 27825-20-3) lack the fused oxazine ring and have no reported antibacterial activity in these target class assays .

Antibacterial Drug Discovery DNA Gyrase Inhibition MIC Profiling

Validated Application Scenarios for Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate in Drug Discovery and Chemical Biology


Gram-Negative Antibacterial Lead Generation Using the Pyrazinooxazinone NBTI Pharmacophore

This compound serves as a key unsubstituted scaffold intermediate for constructing novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase and topoisomerase IV. The pyrazino[2,3-b][1,4]oxazin-3-one class has produced clinical candidate BWC0977 with MIC₉₀ values of 0.03–2 µg/mL against MDR Gram-negative ESKAPE pathogens . The 6-methyl carboxylate allows systematic exploration of the enzyme-binding moiety, a position known to dramatically influence spectrum and hERG liability [1]. The absence of halogen substituents makes it an ideal fragment-sized starting point (MW 209.16, compliant with Rule of Three) for fragment-based screening or structure-guided optimization .

Dual Axl/c-Met Kinase Inhibitor Development

Toronto Research Chemicals explicitly references this compound's utility in preparing pyrazine derivatives as Axl and c-Met receptor enzyme inhibitors, citing Bamford et al. (Bioorg. Med. Chem. Lett., 15, 3402) . The methyl ester at position 6 provides a convenient synthetic handle for amide bond formation to introduce kinase-directing elements. Axl and c-Met are validated oncology targets implicated in resistance to EGFR and VEGF inhibitors; dual inhibition is a recognized strategy for overcoming adaptive resistance [1]. The compound's predicted pKa of 9.05 and moderate lipophilicity align with the physicochemical profiles of orally bioavailable type II kinase inhibitors .

Focused Library Synthesis and Scaffold-Hopping Campaigns

The 6-methyl carboxylate can be diversified through parallel amidation, ester hydrolysis, or reduction, providing three orthogonal diversification pathways from a single building block . This contrasts with the 6-carbaldehyde analog, which offers only two pathways. The scaffold occupies a favorable position in medicinal chemistry property space (MW 209.16; predicted logP ~0.5; 7 H-bond acceptors) [1]. Its MDL number (MFCD31807439) and 98% purity specification from Leyan ensure batch-to-batch consistency for library production. The lack of a bromine substituent eliminates dehalogenation byproducts that could complicate library purification [2].

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